(S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone

Thermal Stability Bench-Stable Reagent Diazoketone Synthesis

(S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone (CAS 115313-19-4) is a chiral α-amino acid-derived diazoketone (AADDK), synthesized from N-Boc-L-phenylalanine. It serves as a critical intermediate for the synthesis of HIV protease inhibitors and as a bench-stable reagent for organic synthesis, offering a unique combination of a diazo group for versatile reactivity and a Boc-protected amino group for selective deprotection.

Molecular Formula C15H19N3O3
Molecular Weight 289.33
CAS No. 115313-19-4
Cat. No. B1142144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone
CAS115313-19-4
Molecular FormulaC15H19N3O3
Molecular Weight289.33
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)C=[N+]=[N-]
InChIInChI=1S/C15H19N3O3/c1-15(2,3)21-14(20)18-12(13(19)10-17-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,18,20)/t12-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

115313-19-4 (S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone: Chiral Diazoketone Reagent for Protease Inhibitor Synthesis and Peptidomimetic Research


(S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone (CAS 115313-19-4) is a chiral α-amino acid-derived diazoketone (AADDK), synthesized from N-Boc-L-phenylalanine. It serves as a critical intermediate for the synthesis of HIV protease inhibitors [1] and as a bench-stable reagent for organic synthesis, offering a unique combination of a diazo group for versatile reactivity and a Boc-protected amino group for selective deprotection .

Why (S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone (CAS 115313-19-4) Cannot Be Replaced by Unprotected or Non-Phenylalanine Analogs


Direct substitution with unprotected amino-diazoketones or analogs lacking the phenylalanine backbone leads to compromised reactivity, selectivity, and stability. The Boc protecting group is essential for preventing undesired side reactions during synthesis , while the phenylalanine-derived stereochemistry is critical for the chiral recognition required in HIV protease inhibitor design [1]. The thermal stability of Boc-protected α-amino diazoketones (110–142 °C) is directly tied to the conjugation of the carbonyl group with the diazo moiety, a feature that varies significantly among analogs .

115313-19-4 Differentiation Evidence: Stability, Reactivity, and Inhibitor Potency Data


Thermal Stability: 115313-19-4 Remains Bench-Stable up to 110–142 °C vs. Unprotected Diazo Analogs

The thermal stability of (S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone, like other Boc-protected α-amino diazoketones, is 110–142 °C, significantly higher than many unprotected diazo compounds . This stability is attributed to the conjugation of the carbonyl group with the diazo moiety and the presence of the Boc protecting group, enabling long-term storage and easy purification on silica gel .

Thermal Stability Bench-Stable Reagent Diazoketone Synthesis

Synthetic Yield: 90–96% Conversion to α-Chloroketone Intermediate in HIV Protease Inhibitor Synthesis

In a one-pot synthesis of α-chloroketone from N-Boc-L-phenylalanine, the diazoketone intermediate (corresponding to 115313-19-4) is converted to the desired α-chloroketone with an excellent yield of 90–96% after addition of aqueous HCl [1]. This high-yielding transformation is critical for the efficient production of chiral aminoalcohol structures found in HIV protease inhibitors like atazanavir and darunavir.

Synthetic Yield α-Chloroketone HIV Protease Inhibitor

HIV Protease Inhibitor Potency: Derived Aminodiol 9a Exhibits Ki = 100 nM and ED50 = 80 nM

The aminodiol HIV protease inhibitor 9a, synthesized from chiral α-amino acid diazoketone precursors (including the phenylalanine-derived 115313-19-4), exhibits a Ki of 100 nM against HIV-1 protease and an ED50 of 80 nM in cell culture [1]. This inhibitor is selective for HIV protease over other aspartyl proteases (human renin, cathepsin D, porcine pepsin) and demonstrates significant oral bioavailability (~40%) and a plasma half-life of 4 hours in rats [2].

HIV Protease Aminodiol Inhibitor Ki ED50

Optimal Applications for (S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone (CAS 115313-19-4) Based on Evidence


HIV Protease Inhibitor Development: Synthesis of Aminodiol Core Structures

Utilize 115313-19-4 as a chiral building block for the synthesis of C2-symmetric aminodiol HIV protease inhibitors. The high-yielding (90–96%) conversion to α-chloroketone enables efficient preparation of the key chiral aminoalcohol intermediate, which upon further functionalization yields inhibitors with Ki = 100 nM and oral bioavailability of 40% [2].

Large-Scale Production of Chiral α-Haloketone Intermediates

Employ 115313-19-4 in continuous flow or semibatch processes for the safe, scalable production of α-chloroketones. The compound's thermal stability (up to 142 °C) allows for purification by silica gel chromatography without decomposition, and its high reactivity with concentrated HBr gives pure chiral α-bromoketones without additional purification .

Peptidomimetic Research: Synthesis of β-Homoamino Acid Derivatives

Apply 115313-19-4 in Wolff rearrangement or Arndt-Eistert reactions to generate β-homoamino acid esters. The Boc-protected diazoketone serves as a stable, storable reagent that can be used to introduce chiral β-amino acid motifs into peptidomimetics, as demonstrated in the synthesis of TAPP analogs with μ- and δ-opioid receptor affinity .

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